isopropyl undecylenate
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Overview
Description
isopropyl undecylenate, also known as isopropyl undec-10-enoate, is an organic compound with the molecular formula C14H26O2. It is an ester derived from 10-undecenoic acid and isopropanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-undecenoic acid, 1-methylethyl ester typically involves the esterification of 10-undecenoic acid with isopropanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the esterification process is scaled up using continuous flow reactors. The reaction conditions are optimized to achieve high yields and purity. The product is then purified using distillation or other separation techniques to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: isopropyl undecylenate undergoes various chemical reactions, including:
Hydroformylation: This reaction involves the addition of a formyl group to the double bond, resulting in the formation of aldehydes.
Aminocarbonylation: This reaction involves the addition of an amine and carbon monoxide to the ester, forming amides.
Hydrosilylation: This reaction involves the addition of a silicon-hydrogen bond to the double bond, forming organosilicon compounds.
Common Reagents and Conditions:
Hydroformylation: Catalyzed by rhodium or cobalt complexes under high pressure of carbon monoxide and hydrogen.
Aminocarbonylation: Catalyzed by palladium complexes in the presence of amines and carbon monoxide.
Hydrosilylation: Catalyzed by platinum or rhodium complexes in the presence of silanes.
Major Products:
Hydroformylation: Aldehydes
Aminocarbonylation: Amides
Hydrosilylation: Organosilicon compounds
Scientific Research Applications
isopropyl undecylenate has several applications in scientific research:
Chemistry: Used as a substrate in the synthesis of bifunctional polymer precursors and other complex organic molecules.
Biology: Investigated for its potential antimicrobial properties and its effects on cell membranes.
Medicine: Explored for its potential therapeutic applications, including antifungal and antibacterial activities.
Industry: Used in the production of flavors, fragrances, and as a chain stopper in polymerization reactions.
Mechanism of Action
The mechanism of action of 10-undecenoic acid, 1-methylethyl ester involves its interaction with cell membranes and enzymes. It is believed to disrupt the cell membrane integrity of microorganisms, leading to cell lysis and death. Additionally, it may inhibit key enzymes involved in microbial metabolism, further contributing to its antimicrobial effects .
Comparison with Similar Compounds
- 10-Undecenoic acid methyl ester
- Undecylenic acid methyl ester
- Methyl 10-undecenoate
Comparison: isopropyl undecylenate is unique due to its specific ester linkage with isopropanol, which imparts distinct physical and chemical properties compared to its methyl ester counterparts. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
5459-98-3 |
---|---|
Molecular Formula |
C14H26O2 |
Molecular Weight |
226.35 g/mol |
IUPAC Name |
propan-2-yl undec-10-enoate |
InChI |
InChI=1S/C14H26O2/c1-4-5-6-7-8-9-10-11-12-14(15)16-13(2)3/h4,13H,1,5-12H2,2-3H3 |
InChI Key |
SJMKHCGKNIXLKH-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)CCCCCCCCC=C |
Canonical SMILES |
CC(C)OC(=O)CCCCCCCCC=C |
Key on ui other cas no. |
5459-98-3 |
Origin of Product |
United States |
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